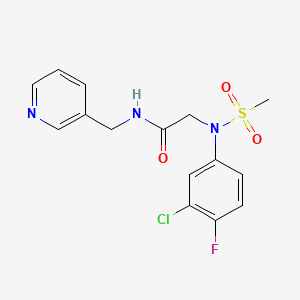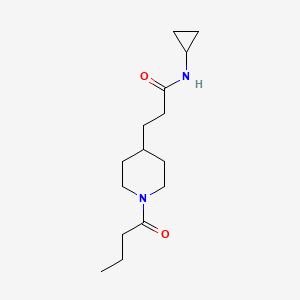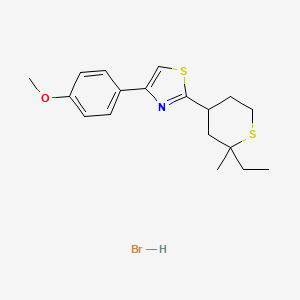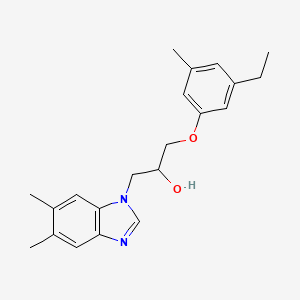
1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine, also known as EPP, is a synthetic compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. In
作用機序
The mechanism of action of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act on the central nervous system by binding to dopamine and serotonin receptors. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has also been shown to have analgesic effects by reducing pain sensitivity. Additionally, 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have anticonvulsant properties by reducing seizure activity in animal models.
実験室実験の利点と制限
One of the advantages of using 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine in lab experiments is its low cost and ease of synthesis. 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine is also stable and has a long shelf life, making it a convenient compound for research purposes. However, one limitation of using 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine in lab experiments is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine. One potential area of research is the development of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine derivatives with improved pharmacological properties. Another area of research is the investigation of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine's potential use in the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine and its potential therapeutic applications.
Conclusion
In conclusion, 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its low cost and ease of synthesis make it an attractive compound for research purposes. 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, and has potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and cancer. Further research is needed to fully understand the mechanism of action of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine and its potential therapeutic applications.
合成法
The synthesis of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine involves the reaction of 4-ethoxybenzoyl chloride with 2-phenylethylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine in high purity. The synthesis method of 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine is relatively simple and cost-effective, making it an attractive compound for medicinal chemistry research.
科学的研究の応用
1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Furthermore, 1-(4-ethoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-10-8-19(9-11-20)21(24)23-16-14-22(15-17-23)13-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXKTWWUDQYGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-4-methoxy-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4971099.png)
![[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4971101.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4971103.png)

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971107.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4971111.png)
![methyl 1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4971123.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4971133.png)



![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4971161.png)
![N-(3,5-dichlorophenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4971166.png)
